

# Spectroscopic analysis of 3-Formylphenyl 3chlorobenzoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669

Get Quote

# Spectroscopic Analysis of 3-Formylphenyl 3chlorobenzoate: A Technical Guide

Introduction

**3-Formylphenyl 3-chlorobenzoate** is an organic compound of interest in drug development and materials science. Its chemical structure, featuring an ester linkage between a 3-chlorobenzoyl group and a 3-formylphenyl group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules.

## **Predicted Spectroscopic Data**

Due to the limited availability of published experimental data for **3-Formylphenyl 3-chlorobenzoate**, the following tables summarize predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.

Table 1: Predicted <sup>1</sup>H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~10.05	Singlet	1H	Aldehydic proton (- CHO)
~8.20	Triplet	1H	H-2' (proton ortho to the ester on the 3- chlorobenzoyl ring)
~8.05	Doublet of Doublets	1H	H-6' (proton ortho to the ester and meta to the chlorine)
~7.85	Triplet	1H	H-2 (proton ortho to the formyl group on the 3-formylphenyl ring)
~7.70	Doublet of Doublets	1H	H-6 (proton ortho to the ester linkage on the 3-formylphenyl ring)
~7.60	Triplet	1H	H-5' (proton meta to both the ester and the chlorine)
~7.50	Doublet of Doublets	1H	H-4' (proton para to the ester and meta to the chlorine)
~7.40	Triplet	1H	H-5 (proton meta to both the formyl and ester groups)
~7.30	Doublet of Doublets	1H	H-4 (proton para to the formyl group and meta to the ester)

Solvent:  $CDCl_3$ , Reference: TMS at 0.00 ppm



Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~191.0	Aldehydic Carbon (-CHO)
~164.5	Ester Carbonyl Carbon (-COO-)
~151.0	C-3 (carbon attached to the ester on the 3-formylphenyl ring)
~138.0	C-1 (carbon attached to the formyl group)
~135.0	C-3' (carbon attached to the chlorine)
~134.0	C-1' (carbon attached to the ester on the 3-chlorobenzoyl ring)
~133.5	C-5'
~130.0	C-6'
~129.5	C-5
~128.0	C-2'
~127.5	C-4
~125.0	C-6
~122.0	C-2
~120.0	C-4'

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehydic C-H stretch (Fermi doublet)
~1735	Strong	Ester C=O stretch
~1700	Strong	Aldehyde C=O stretch
~1600, ~1580	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Ester C-O stretch (asymmetric)
~1100	Strong	Ester C-O stretch (symmetric)
~800-650	Strong	Aromatic C-H out-of-plane bending
~750	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
260/262	Moderate	[M] <sup>+*</sup> (Molecular ion peak with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
139/141	High	[ClC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup> (3-chlorobenzoyl cation, base peak)
121	Moderate	[HOC <sub>6</sub> H <sub>4</sub> CHO] <sup>+*</sup> (from rearrangement) or [C <sub>6</sub> H <sub>4</sub> CHO] <sup>+</sup>
111	Moderate	[C <sub>6</sub> H <sub>4</sub> CI] <sup>+</sup>
93	Low	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)



## **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of **3-Formylphenyl 3-chlorobenzoate**.

# Synthesis: Esterification of 3-Formylphenol with 3-Chlorobenzoyl Chloride

A common method for the synthesis of this ester is the Schotten-Baumann reaction.[1][2]

- Dissolution of Phenol: Dissolve 3-formylphenol (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.
- Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.
- Acylation: Slowly add 3-chlorobenzoyl chloride (1 equivalent) to the stirred solution at 0°C.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Work-up: Wash the reaction mixture with dilute aqueous HCl, followed by aqueous sodium bicarbonate, and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. The crude product can be purified by column chromatography on
  silica gel.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-20 mg of purified **3-Formylphenyl 3-chlorobenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[3]
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.



- ¹H NMR Acquisition:
  - Set the spectral width to approximately 12-15 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 220-250 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the <sup>13</sup>C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
  - Place the mixture in a pellet die and apply pressure to form a transparent pellet.
- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).



- Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Collect a background spectrum of the empty sample compartment (or a blank KBr pellet).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm<sup>-1</sup>).

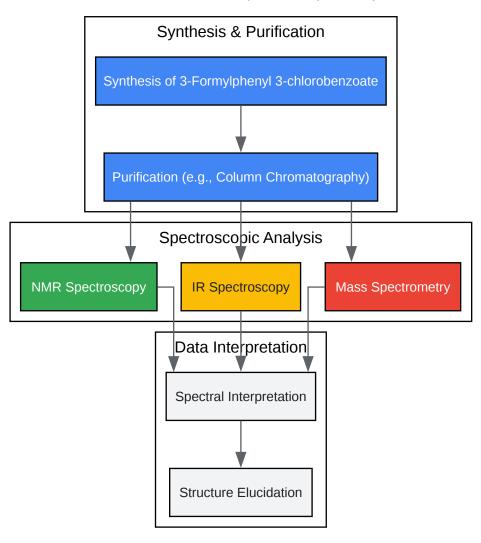
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
   For a volatile and thermally stable compound like this, Gas Chromatography-Mass
   Spectrometry (GC-MS) is a suitable method.[6]
- Ionization (Electron Ionization EI):
  - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
     in the ion source.[7][8]
  - This causes the molecules to ionize and fragment.[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.



# **Visualizations Workflow for Spectroscopic Analysis**

General Workflow for Spectroscopic Analysis



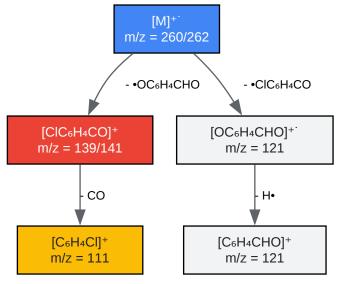
Click to download full resolution via product page

Caption: General workflow from synthesis to structural elucidation.

# Predicted Mass Spectrometry Fragmentation of 3-Formylphenyl 3-chlorobenzoate



### Predicted El Mass Spectrometry Fragmentation



Click to download full resolution via product page

Caption: Predicted fragmentation pathway in EI-MS.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron ionization Wikipedia [en.wikipedia.org]
- 7. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]



To cite this document: BenchChem. [Spectroscopic analysis of 3-Formylphenyl 3-chlorobenzoate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2655669#spectroscopic-analysis-of-3-formylphenyl-3-chlorobenzoate-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com